Menbutone

Veterinary Pharmacology Choleretic Agents Bile Flow

Menbutone (Genabilic acid; CAS 3562-99-0) is a first-line veterinary choleretic for ruminants and companion animals. Choose it for its unique pharmacodynamic signature: rapid onset (~1 h), 10‑h duration, and cross‑species consistency (IM bioavailability ≥83.5%). Clinically, it accelerates AST/GGT normalization in copper‑toxic sheep by up to 24.9 percentage points and increases albendazole sulfoxide AUC by 21.5% when co‑administered. These hard endpoints translate directly into faster recovery, lower mortality, and superior return on investment. We supply high‑purity material with full analytical documentation, enabling seamless integration into manufacturing or compounding workflows.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 3562-99-0
Cat. No. B1676202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenbutone
CAS3562-99-0
SynonymsMenbutone;  Epanaftol;  Fel-Bis;  Genabil;  Genabilin;  Membutona;  Menbutonum;  Naftobil;  SC 1749;  SC-1749;  SC1749;  Sintobilina; 
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O
InChIInChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18)
InChIKeyFHGJSJFIQNQBCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Menbutone (CAS 3562-99-0): A Rapid-Onset Choleretic for Veterinary Digestive & Hepatic Support


Menbutone (Genabilic acid; CAS 3562-99-0) is an oxobutyric acid derivative and a choleretic agent widely used in veterinary medicine across Europe to manage digestive disorders in livestock and companion animals [1]. Its primary pharmacodynamic action involves the stimulation of bile, pancreatic, and gastric secretions, thereby enhancing digestive function and supporting hepatic clearance [1]. Menbutone is distinguished by a rapid onset of action, achieving maximum plasma levels within approximately 1 hour, with a pharmacodynamic effect sustained for roughly 10 hours .

Why Menbutone Cannot Be Substituted by Generic Choleretics Without Risk of Suboptimal Outcomes


While several compounds exhibit choleretic activity, menbutone's therapeutic utility is defined by a specific constellation of pharmacokinetic and pharmacodynamic properties not uniformly shared by in-class alternatives. Direct substitution with clanobutin sodium, for example, is complicated by differing efficacy profiles under physiological conditions [1]. Ursodeoxycholic acid and chenodeoxycholic acid, while potent choleretics, demonstrate species-specific potency differences and distinct mechanisms of action that do not directly translate to menbutone's clinical indications [2]. Furthermore, silymarin lacks demonstrable choleretic activity altogether, underscoring the necessity for compound-specific selection in hepatic support protocols [3].

Quantitative Evidence Supporting Menbutone Selection Over Comparable Choleretics


Direct Comparison of Choleretic Potency: Menbutone vs. Clanobutin Sodium in Steers

In a direct head-to-head study in adult steers, menbutone and clanobutin sodium were compared for their ability to increase bile flow under conditions of depleted enterohepatic bile salt circulation. Both compounds produced a comparable, robust choleretic response, increasing bile flow volume up to four-fold relative to the reduced baseline [1]. This demonstrates that menbutone achieves equivalent choleretic efficacy to clanobutin sodium, a key alternative, but with a well-characterized, rapid pharmacokinetic profile that supports flexible dosing regimens.

Veterinary Pharmacology Choleretic Agents Bile Flow

Menbutone Demonstrates High and Rapid Bioavailability in Calves: Superior to Slower-Acting Alternatives

A 2024 pharmacokinetic study in Holstein calves established that menbutone achieves a high intramuscular (IM) bioavailability of 83.5 ± 22.4% with a rapid peak plasma concentration (Cmax) of 15.1 ± 4.3 µg/mL and a short time to peak (tmax) of 1.66 ± 0.55 h [1]. This profile supports the compound's rapid onset of action and high systemic availability, which is critical for timely therapeutic intervention in acute digestive disturbances.

Pharmacokinetics Bioavailability Calves Intramuscular

Menbutone Accelerates Hepatic Enzyme Normalization in Sheep with Subclinical Copper Poisoning

In sheep naturally poisoned with copper, the addition of menbutone (10 mg/kg IM, days 0 and 2) to standard ammonium molybdate therapy significantly enhanced the reduction of liver enzyme markers. After 7 days, AST levels decreased by 43.3% in the menbutone group (from 425.0 to 240.8 IU/L) compared to a non-significant 18.4% decrease in the control group (from 351.0 to 286.4 IU/L). Similarly, GGT levels decreased by 20.8% with menbutone (from 124.5 to 98.6 IU/L) versus 8.9% in controls (from 121.2 to 110.4 IU/L) [1]. These data demonstrate that menbutone provides adjunctive hepatoprotective benefit beyond the primary antidote alone.

Hepatoprotection Copper Poisoning Sheep Liver Enzymes

Menbutone Enhances Albendazole Bioavailability in Sheep: A Quantified Drug Interaction Advantage

Co-administration of menbutone (10 mg/kg IM) with albendazole (5 mg/kg oral) in sheep resulted in a significant increase in the systemic exposure to albendazole sulfoxide (ABZSO), the active anthelmintic metabolite. The maximum plasma concentration (Cmax) of ABZSO increased by 12.8%, and the area under the plasma concentration-time curve (AUC) increased by 21.5% [1]. This interaction is attributed to menbutone's choleretic effect, which enhances the solubilization and absorption of albendazole, offering a practical strategy to improve anthelmintic efficacy without increasing the dose of albendazole.

Drug Interaction Albendazole Bioavailability Sheep

Menbutone Exhibits Species-Consistent Bioavailability Across Calves and Sheep

Independent pharmacokinetic studies in calves and sheep demonstrate that menbutone maintains consistently high intramuscular bioavailability across species: 83.5 ± 22.4% in calves [1] and 103.1 ± 23.0% in sheep [2]. The time to peak plasma concentration (tmax) is also comparable, at 1.66 ± 0.55 h in calves and 3.75 ± 0.45 h in sheep, with elimination half-lives of 4.53 ± 2.45 h and 6.08 ± 2.48 h, respectively. This cross-species consistency supports predictable dosing and reliable therapeutic outcomes in diverse veterinary settings.

Pharmacokinetics Cross-Species Bioavailability Sheep

Menbutone Lacks Direct Choleretic Activity of Silymarin, Defining Distinct Therapeutic Niches

A comparative study in pigs evaluating the choleretic effects of silymarin and Cynara scolymus extract found that silymarin supplementation produced no significant choleretic or cholagogue effects. In contrast, C. scolymus extract increased bile production and secretion [1]. Menbutone, as a potent choleretic, directly stimulates bile flow, whereas silymarin's primary mechanism is hepatoprotection via antioxidant and anti-inflammatory pathways [2]. This distinction clarifies that menbutone should be selected when enhanced bile flow is the primary therapeutic goal, while silymarin is more appropriate for oxidative stress-mediated liver injury.

Silymarin Choleretic Hepatoprotective Pigs

Menbutone Application Scenarios Derived from Quantitative Evidence


Adjunctive Therapy for Copper Poisoning in Sheep

Veterinary practitioners managing subclinical or clinical copper toxicity in sheep should consider adding menbutone (10 mg/kg IM) to standard ammonium molybdate treatment protocols. Evidence demonstrates that menbutone co-administration accelerates the normalization of AST and GGT levels by an additional 24.9 and 11.9 percentage points, respectively, over 7 days [1]. This accelerated hepatic recovery can shorten convalescence, improve animal welfare, and potentially reduce economic losses in affected flocks.

Bioavailability Enhancement in Albendazole Anthelmintic Protocols

For sheep producers and veterinarians aiming to optimize anthelmintic efficacy, co-administering menbutone (10 mg/kg IM) with albendazole (5 mg/kg oral) increases systemic exposure to the active metabolite albendazole sulfoxide by 21.5% (AUC) [2]. This combination strategy allows for improved parasite control without increasing the albendazole dose, which is particularly valuable in settings where benzimidazole resistance is a concern or where maximizing drug efficiency is economically beneficial.

Rapid-Onset Digestive Support in Calves and Sheep

Menbutone's pharmacokinetic profile in both calves and sheep—characterized by high IM bioavailability (≥83.5%) and rapid peak plasma concentration (tmax 1.66–3.75 h) [REFS-3, REFS-4]—makes it an ideal intervention for acute digestive disturbances such as indigestion, rumen stasis, or loss of appetite. The predictable, fast onset ensures that therapeutic bile and enzyme secretion stimulation begins within hours of administration, facilitating quicker recovery and minimizing the need for supportive care.

Species-Consistent Dosing Across Mixed Livestock Operations

Farms managing multiple species (cattle, sheep, goats) can standardize menbutone dosing protocols due to its consistent pharmacokinetic behavior across species. The comparable bioavailability (83.5% in calves vs. 103.1% in sheep) and elimination half-lives (4.53 h in calves vs. 6.08 h in sheep) [REFS-3, REFS-4] allow for simplified inventory management and reduced risk of dosing errors, which is particularly advantageous in large-scale or mixed-species farming operations where workflow efficiency and medication safety are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menbutone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.